N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The target compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group. Its structure includes a methoxy-substituted ethyl chain (2-methoxy-2-(2-methoxyphenyl)ethyl), which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-22-15-6-4-3-5-14(15)18(23-2)12-19-26(20,21)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,18-19H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQUFZUYWPCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps. One common method includes the use of sodium hydride and tetrahydrofuran (THF) as solvents, followed by the addition of methyl diethyl phosphonate and NSC 43794. The reaction is stirred at room temperature, and the product is isolated through recrystallization from methanol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various models of inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .
Pharmacological Studies
2.1 Neuroprotective Effects
Recent pharmacological studies have highlighted the neuroprotective capabilities of benzodioxine derivatives. These compounds may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . Such properties make them candidates for further investigation in the treatment of conditions like Alzheimer’s disease.
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential use as an antimicrobial agent .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Implications
- Methoxy vs. Fluoro/CF₃ Groups : Methoxy substituents (target compound) provide moderate electron-donating effects, favoring interactions with hydrophobic pockets. In contrast, fluorine () and CF₃ () enhance electronegativity and metabolic stability, critical for prolonged drug action .
- Piperazine vs. Methoxyethyl Chains : Piperazine-containing analogs () show enhanced solubility and CNS activity, whereas methoxyethyl chains may prioritize tissue-specific distribution .
- Benzodioxine vs. Oxazole Cores : The benzodioxine core offers conformational flexibility, while oxazole derivatives () provide structural rigidity, impacting target selectivity .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological properties, including its efficacy and safety in various biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | Strong |
| Compound B (sulfonamide derivative) | Bacillus subtilis | Moderate |
| Compound C (benzodioxine derivative) | Escherichia coli | Weak |
Enzyme Inhibition
The sulfonamide moiety in the compound has been associated with enzyme inhibition properties. Specifically, compounds with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Activity |
|---|---|---|
| This compound | Acetylcholinesterase | Strong |
| Compound D (related sulfonamide) | Urease | Moderate |
Anticancer Properties
Anticancer activity has also been a focus of research on related compounds. For example, derivatives of benzodioxine have shown promising results in inhibiting cancer cell proliferation in various lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | A-549 | 0.05 |
| Compound E (similar structure) | MCF7 | 0.07 |
| Compound F (related benzodioxine) | HCT-116 | 0.06 |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Omar et al., the antimicrobial efficacy of various sulfonamide derivatives was evaluated using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against pathogenic bacteria, suggesting that modifications to the benzodioxine structure could enhance antimicrobial properties .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted by Zhang et al. focused on the anticancer potential of benzodioxine derivatives. The study revealed that modifications in the substituents on the benzodioxine ring significantly impacted the cytotoxicity against cancer cell lines. The findings highlighted the importance of structural optimization in developing effective anticancer agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
